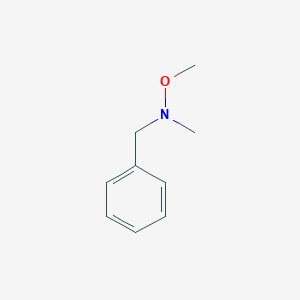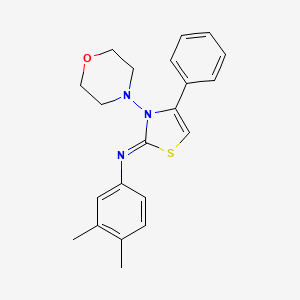
N-Methoxy-N-methyl-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methoxy-N-methyl-1-phenylmethanamine is an organic compound with the molecular formula C9H13NO. It is a derivative of methanamine, where the nitrogen atom is substituted with both a methoxy group and a methyl group, and the carbon atom is bonded to a phenyl group. This compound is known for its applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-Methoxy-N-methyl-1-phenylmethanamine involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is promoted by 1-butyl-3-methylimidazolium chloride under mild conditions . The reaction mechanism involves the formation of an imine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. This method is efficient and environmentally friendly, as it avoids the use of transition metals and operates under ambient conditions .
化学反応の分析
Types of Reactions
N-Methoxy-N-methyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted methanamine derivatives, and various oxides depending on the reaction conditions and reagents used.
科学的研究の応用
N-Methoxy-N-methyl-1-phenylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which N-Methoxy-N-methyl-1-phenylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the nitrogen atom enhance its binding affinity to these targets, facilitating various biochemical reactions. The compound can also participate in hydrogen bonding and ionic interactions, which play a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the methoxy group.
N-Methyl-1-phenylethanamine: Similar but has an ethyl group instead of a methoxy group.
Benzylamine: Lacks both the methoxy and methyl groups.
Uniqueness
N-Methoxy-N-methyl-1-phenylmethanamine is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which significantly influences its chemical reactivity and binding properties. This makes it a valuable compound in various synthetic and industrial applications .
特性
CAS番号 |
3555-65-5 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
N-methoxy-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H13NO/c1-10(11-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
ICNUGLBZUJZTOV-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)





![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)

![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

